molecular formula C13H22N2O B2633921 N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea CAS No. 667865-02-3

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea

Cat. No.: B2633921
CAS No.: 667865-02-3
M. Wt: 222.332
InChI Key: FXSHPYPGPUDCLF-UHFFFAOYSA-N
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Description

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea (CAS Number: 667865-02-3) is a chemical compound featuring a norbornene (bicyclo[2.2.1]hept-5-ene) core structure coupled with a substituted urea functional group. It has a molecular formula of C13H22N2O and a molecular weight of 222.33 g/mol . The norbornene scaffold is valued in research for its inherent rigidity and well-defined three-dimensional geometry. This structure is frequently employed in medicinal chemistry as a conformational constraint to lock molecular systems into specific, bioactive shapes, a principle demonstrated in the development of nucleotide analogues containing similar bicyclo[2.2.1]heptane systems for receptor binding studies . The integration of the N-methyl-N'-butylurea side chain further makes this compound a valuable intermediate for exploring urea-based pharmacophores. Potential research applications include its use as a building block in organic synthesis, particularly in polymer science via ring-opening metathesis polymerization (ROMP), and in the development of novel molecular scaffolds for investigating protein-ligand interactions. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-3-butyl-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-3-4-7-14-13(16)15(2)12-9-10-5-6-11(12)8-10/h5-6,10-12H,3-4,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSHPYPGPUDCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N(C)C1CC2CC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylamine with butyl isocyanate and methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the urea group.

Scientific Research Applications

N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-bicyclo[2.2.1]hept-5-en-2-yl-N’-butyl-N-methylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Hydroxyurea Derivatives

describes hydroxyureas such as N'-methyl-N'-hydroxycarbamoyl-L-leucine benzhydrylamide (Compound 1) and N'-methyl-N'-hydroxycarbamoyl-D-phenylglycine cyclohexanemethylamide (Compound 2). These compounds share the urea backbone but differ in substituents:

  • Substituent Effects : The target compound’s bicyclo[2.2.1]heptene group introduces rigidity, contrasting with the aromatic benzhydryl or cyclohexanemethyl groups in Compounds 1–3. This rigidity may reduce metabolic degradation compared to flexible analogs.
  • Functional Groups : The absence of a hydroxycarbamoyl group in the target compound suggests differences in hydrogen-bonding capacity and reactivity.

Table 1: Structural Comparison with Hydroxyurea Derivatives

Compound Core Structure Substituents Key Features
Target Compound Bicyclo[2.2.1]heptene N-butyl, N-methyl, urea Rigid scaffold, aliphatic chains
Compound 1 () Leucine derivative Benzhydryl, hydroxycarbamoyl Aromatic, polar functional group
Compound 2 () Phenylglycine derivative Cyclohexanemethyl, hydroxycarbamoyl Cycloaliphatic, chiral center

Pesticidal Urea Compounds

lists pesticidal ureas like cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) and pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea). These compounds highlight the role of urea derivatives in agrochemistry:

  • Substituent Diversity : The target compound’s aliphatic butyl and methyl groups contrast with the chlorophenyl and cyclopentyl moieties in pesticidal ureas, which are critical for target specificity and resistance to environmental degradation.
  • Biological Activity : While cumyluron and pencycuron act as herbicides or fungicides, the bicyclo[2.2.1]heptene scaffold in the target compound may confer unique bioactivity due to its strained geometry .

Bicyclo[2.2.1]heptene Derivatives

–6 describe bicyclo[2.2.1]heptene analogs, such as Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate () and 5-methylene-bicyclo[2.2.1]hept-2-ene (). These compounds illustrate the versatility of the bicyclic framework:

  • Reactivity : demonstrates that bicyclo[2.2.1]heptane alcohols undergo quantitative trifluoroacetylation in CDCl3, suggesting the target compound’s hydroxyl-free urea group may exhibit distinct stability under similar conditions .
  • Physicochemical Properties : The isobutyrate ester () has a molecular weight of 180.25 g/mol (C11H16O2), while the target compound’s urea functionality and larger substituents likely increase its molecular weight and polarity .

Table 2: Comparison with Bicyclo[2.2.1]heptene Derivatives

Compound Functional Group Molecular Weight (g/mol) Key Applications/Properties
Target Compound Urea ~237.3 (estimated) Potential bioactivity, rigidity
Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate Ester 180.25 Flavor/fragrance industry
5-Methylene-bicyclo[2.2.1]hept-2-ene Alkene 106.17 Polymer precursor

Biological Activity

N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a bicyclic framework that is known for its stability and reactivity. The molecular formula and weight are critical for understanding its interactions in biological systems.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight194.24 g/mol
CAS NumberNot specified

Research indicates that compounds with the bicyclic structure often exhibit diverse biological activities, including anticancer properties. The mechanism of action typically involves interaction with specific biological targets such as receptors or enzymes.

  • Anticancer Activity : Studies have shown that bicyclic compounds can induce apoptosis in cancer cells through various pathways, including DNA binding and modulation of apoptotic proteins .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of bicyclic compounds may possess antimicrobial activity, potentially inhibiting bacterial growth through interference with cell wall synthesis or protein synthesis pathways.

Study 1: Antitumor Activity

A significant study evaluated the antitumor effects of a related bicyclic compound on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation and induction of apoptosis. The study reported:

  • Cell Lines Tested : Vero (African green monkey kidney cells), HT-29 (colorectal cancer), and others.
  • Results : Induction of apoptosis was observed at concentrations as low as 10 µM, with significant tumor stasis noted in vivo models .

Study 2: Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of this compound was assessed against several bacterial strains:

  • Bacterial Strains : E. coli, S. aureus.
  • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus, indicating potential as an antimicrobial agent.

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it is useful to compare it with other related bicyclic compounds:

Compound NameBiological ActivityIC50 (µM)
This compoundAntitumor, Antimicrobial10 (antitumor)
Compound A (similar structure)Antimicrobial25
Compound B (different substituent)Anticancer15

Q & A

Q. What are the established synthetic routes for N-bicyclo[2.2.1]hept-5-en-2-yl-N'-butyl-N-methylurea, and what methodological challenges arise during its preparation?

The synthesis of bicycloalkylurea derivatives typically involves alkylation or condensation reactions. For example, N-bicyclo[n.1.0]alkyl-N'-hydroxy-ureas can be synthesized by reacting bicycloalkyl isocyanates with N-alkyl-hydroxylamines, followed by alkylation using agents like diethyl sulfate in methanol with sodium hydroxide as an acid-binding agent . Challenges include controlling regioselectivity in bicyclic systems and optimizing reaction conditions to avoid side products, particularly when introducing bulky substituents like the butyl group.

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and bicyclic C-H vibrations.
  • ¹H NMR resolves distinct proton environments, such as the methyl group (δ ~2.8–3.1 ppm) and bicyclic olefinic protons (δ ~5.5–6.0 ppm).
  • X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments, as demonstrated for related bicyclo[2.2.1]heptane sulfonamides .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for handling this compound in experimental settings?

Bicycloalkylureas generally exhibit low water solubility due to hydrophobic bicyclic frameworks, necessitating polar aprotic solvents (e.g., DMF, DMSO) for reactivity. Melting points for analogous compounds range from 80–95°C (e.g., N-bicyclo[6.1.0]nonyl derivatives melt at 93–94°C) . Stability under ambient conditions should be tested via thermogravimetric analysis (TGA) to guide storage protocols.

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptene scaffold influence the compound’s reactivity and interaction with biological targets?

The strained norbornene system enhances electrophilicity, potentially increasing reactivity in nucleophilic environments. Computational studies (e.g., DFT) can model charge distribution and predict sites for covalent binding, as seen in urea-based enzyme inhibitors . Experimental validation may involve kinetic assays with model nucleophiles (e.g., thiols) to map reactivity trends .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Discrepancies often arise from metabolic instability or poor bioavailability. Methodological approaches include:

  • Metabolic profiling using liver microsomes to identify degradation pathways.
  • Prodrug design to mask polar groups, improving membrane permeability.
  • Pharmacokinetic modeling to correlate in vitro IC₅₀ values with in vivo efficacy, as applied to hydroxyurea derivatives .

Q. How can computational tools aid in optimizing the compound’s herbicidal activity while minimizing off-target effects?

Molecular docking against plant-specific enzymes (e.g., acetolactate synthase) can predict binding affinity and guide structural modifications. For instance, substituents like methoxy or allyl groups on the urea moiety enhance herbicidal selectivity in bicyclo[4.1.0]heptyl analogs . Free-energy perturbation (FEP) calculations further refine predictions of substituent effects on potency .

Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC-MS to identify degradation products.
  • Accelerated stability testing : Store samples at 40°C/75% relative humidity for 1–3 months, monitoring purity changes .

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